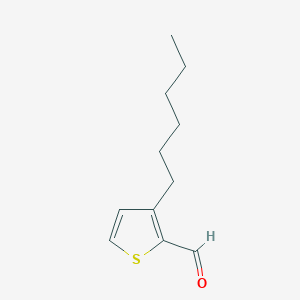

3-Hexylthiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hexylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-13-11(10)9-12/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMPDHSLKLLTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472146 | |

| Record name | 3-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222554-28-1 | |

| Record name | 3-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hexylthiophene 2 Carbaldehyde

Flow Synthesis Techniques for Scalable Production

The demand for larger quantities of organic electronic materials has driven the development of scalable synthetic methods. nih.gov Continuous-flow synthesis has emerged as a powerful technique for the production of thiophene-based compounds and their polymers, offering advantages over traditional batch reactions, such as improved control over reaction parameters and straightforward scale-up. newcastle.edu.aunih.gov

While specific literature on the direct flow synthesis of 3-Hexylthiophene-2-carbaldehyde is emerging, the principles have been demonstrated for related processes. For example, the synthesis of poly(3-hexylthiophene) (P3HT), a polymer derived from 3-hexylthiophene (B156222), has been successfully achieved in a bench-top continuous-flow reactor. nih.govbeilstein-journals.org This process often involves the in-situ formation of a thiophene (B33073) Grignard monomer, which is then polymerized. beilstein-journals.org Similarly, the bromination of 3-hexylthiophene to produce the key intermediate 2,5-dibromo-3-hexylthiophene (B54134) has been successfully transitioned from batch to low-pressure flow synthesis techniques. newcastle.edu.au Furthermore, flow reactors have been effectively used for the carboxylation of Grignard reagents using carbon dioxide, demonstrating the feasibility of introducing functional groups in a continuous manner. durham.ac.uk These advancements suggest a strong potential for adapting flow chemistry to the direct and scalable synthesis of this compound.

Controlled Functionalization at Specific Positions

The ability to introduce functional groups at specific positions of the thiophene ring is critical for tuning the properties of the final materials. In the context of synthesizing this compound, this control is paramount.

As discussed in the established synthetic pathways, the Vilsmeier-Haack reaction inherently directs formylation to the most electron-rich position, which is the C2 position in 3-hexylthiophene. wikipedia.org Similarly, the bromination of 3-hexylthiophene with NBS at low temperatures selectively places the bromine atom at the C2 position due to its higher nucleophilicity. ethz.ch

More advanced strategies for controlled functionalization often rely on directed lithiation. For example, starting with thiophene, a series of successive direct lithiation and electrophilic quenching steps can be used to introduce substituents in a highly regioselective manner. mdpi.com This approach allows for the precise placement of different functional groups, which could be adapted for the synthesis of complex thiophene aldehydes.

Purification and Isolation Protocols

Chromatographic Techniques (e.g., Column Chromatography)

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. The process relies on the differential adsorption of compounds to a stationary phase (typically silica gel) as a mobile phase (the eluent or solvent) passes through it.

In the context of substituted thiophene aldehydes, flash column chromatography is a frequently utilized method. mdpi.com This technique employs pressure to drive the solvent through the column more quickly, leading to a rapid and efficient separation. For compounds structurally similar to this compound, such as other thiophene-based aldehydes, silica gel (230–400 mesh) is a common choice for the stationary phase. mdpi.com The choice of solvent system (mobile phase) is crucial for effective separation and is determined empirically. A typical procedure involves dissolving the crude product in a minimal amount of a non-polar solvent and loading it onto the column. The polarity of the eluting solvent is then gradually increased to wash the separated compounds off the column.

Following a synthetic reaction to produce a thiophene carbaldehyde, the crude product is often concentrated and then subjected to column purification. mdpi.com For instance, in the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, after initial workup, the resulting liquid was purified via flash column chromatography using hexane as the eluent. mdpi.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product.

| Parameter | Description | Typical Application |

| Stationary Phase | A solid adsorbent material packed into a glass column. | Silica gel (230–400 mesh) is standard for purifying thiophene derivatives. mdpi.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | A non-polar solvent like hexane is often used initially, with polarity gradually increased by adding solvents like ethyl acetate. |

| Technique | Flash chromatography (using pressure) is common for faster separation. | Used to separate the target aldehyde from reaction by-products and starting materials. mdpi.com |

| Monitoring | Thin-Layer Chromatography (TLC) is used to analyze the fractions collected from the column. | Allows for the identification and combination of pure product fractions. mdpi.com |

Solvent Extraction and Recrystallization Methodologies

Solvent extraction and recrystallization are powerful techniques for purifying solid organic compounds based on their solubility differences in various solvents.

Solvent Extraction is often used as an initial purification step (workup) after a chemical reaction is quenched. The reaction mixture is typically diluted with an organic solvent, and then washed with aqueous solutions to remove inorganic salts and water-soluble impurities. For example, in syntheses involving thiophene derivatives, the organic layer containing the product is often washed sequentially with dilute acid (like 10% HCl), a basic solution (like NaHCO₃), and brine (a saturated NaCl solution). mdpi.com The final organic solution is then dried over an anhydrous salt, such as Na₂SO₄ or MgSO₄, to remove residual water before the solvent is evaporated. mdpi.comumich.edu

Recrystallization is a technique used to obtain high-purity solid compounds. mt.com The fundamental principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. youtube.com As the saturated solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). mt.com

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the target compound well at its boiling point but poorly at low temperatures, while impurities should either be insoluble at high temperatures or very soluble at low temperatures. mt.com For thiophene derivatives, solvent systems like toluene/ethanol (B145695) have been used effectively. mdpi.com The process may involve dissolving the crude product in the hot primary solvent and then inducing crystallization. youtube.com Sometimes, a two-solvent system is employed where the compound is dissolved in a "good" solvent, and a "poor" solvent (an antisolvent) in which the compound is insoluble is added dropwise to induce precipitation. youtube.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. mt.comyoutube.com

| Technique | Key Steps | Purpose |

| Solvent Extraction | 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate, Dichloromethane). mdpi.comumich.edu 2. Wash with aqueous solutions (e.g., HCl, NaHCO₃, brine). mdpi.com 3. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). mdpi.com 4. Concentrate the solution. | To perform initial cleanup by removing inorganic salts and water-soluble impurities post-reaction. |

| Recrystallization | 1. Dissolve the impure solid in a minimum amount of a suitable hot solvent. youtube.com 2. If necessary, perform a hot filtration to remove insoluble impurities. youtube.com 3. Allow the solution to cool slowly and undisturbed to form pure crystals. mt.com 4. Collect the crystals by vacuum filtration. youtube.com 5. Wash the crystals with a small amount of cold solvent. 6. Dry the purified crystals. | To achieve a high degree of purity for the final solid product by separating it from soluble impurities. |

Reactions Involving the Aldehyde Moiety

The aldehyde group in this compound is a key site for chemical modifications, enabling the introduction of various functionalities through condensation and functionalization reactions.

Condensation Reactions for Schiff Base Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. orientjchem.orglatech.edu This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. orientjchem.orgnih.gov These reactions are often catalyzed by an acid. orientjchem.org For instance, thiophene-2-carboxaldehyde can be condensed with aniline (B41778) and substituted anilines in an ethanol medium with a few drops of concentrated sulfuric acid to produce 2-thiophenylidine substituted anilines. orientjchem.org

The formation of Schiff bases is a versatile method for creating new molecular architectures. oncologyradiotherapy.com These compounds are significant in inorganic biochemistry and have been explored for various biological activities. oncologyradiotherapy.com The reaction between a carboxylic acid and an amine to form an amide is also a type of condensation reaction that is biologically significant. unizin.org

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

|---|---|---|---|

| This compound | Primary Amine | Schiff Base (Imine) | Acid catalyst |

| Thiophene-2-carboxaldehyde | Aniline/Substituted Anilines | 2-Thiophenylidine substituted aniline | Concentrated H₂SO₄ in Ethanol |

| o-phenylenediamine | thiophene-2-carboxaldehyde | Schiff Base Ligands | Ethanol |

Carbonyl Group Functionalization (e.g., for grafting nanoparticles)

The aldehyde group provides a reactive handle for the functionalization of materials, including the grafting of molecules onto nanoparticles. nih.gov Thiophene derivatives containing aldehyde groups can be used to modify the surface of silica-coated iron oxide nanoparticles. nih.gov The process often involves the formation of a Schiff base as a linker between the thiophene derivative and amine groups present on the nanoparticle surface. nih.gov This functionalization can be used to create materials for applications such as the removal of heavy metal ions from water. nih.gov

In a similar vein, thiophene-based aldehyde derivatives have been used to create functionalizable and adhesive semiconducting polymers. acs.orgresearchgate.net The aldehyde reactivity allows for cross-linking with molecules like ethylenediamine (B42938) and the grafting of fluorescent polyamine nanoparticles onto polymer films. acs.orgresearchgate.net This demonstrates the utility of the aldehyde group in creating advanced materials with tailored properties. acs.orgresearchgate.net Poly(3-hexylthiophene)s functionalized with N-heterocyclic carbenes have also been used to stabilize gold nanoparticles, showcasing the role of functionalized polymers in nanotechnology. nih.govnih.govresearchgate.net

Homologization Reactions (e.g., Seyferth-Gilbert homologization)

The Seyferth-Gilbert homologation is a chemical reaction that converts aldehydes or ketones into alkynes with one additional carbon atom. wikipedia.orgsynarchive.com This reaction utilizes a phosphonate (B1237965) ylide, typically generated from dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the Ohira-Bestmann reagent. wikipedia.orgorganic-chemistry.org The reaction proceeds through the attack of the phosphonate carbanion on the aldehyde's carbonyl group, leading to an oxaphosphetane intermediate. organic-chemistry.orgnrochemistry.com Subsequent elimination and rearrangement steps yield the terminal alkyne. wikipedia.orgorganic-chemistry.org

The Ohira-Bestmann modification of this reaction employs milder basic conditions, making it suitable for a wider range of substrates, including those that are base-sensitive. wikipedia.orgorganic-chemistry.org This method allows for the efficient synthesis of terminal alkynes from aldehydes in high yields. wikipedia.orgorganic-chemistry.org The synthesis of alkynes is a significant transformation in organic chemistry, as alkynes are versatile intermediates for further chemical modifications. libretexts.orgyoutube.commasterorganicchemistry.com

Reactions at the Thiophene Ring

The thiophene ring of this compound is also amenable to various chemical transformations, particularly carbon-carbon bond-forming reactions that allow for the extension of the conjugated system.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgyoutube.comyoutube.com This reaction is widely used to synthesize biaryl compounds, conjugated polymers, and other complex organic molecules. libretexts.orgnih.gov In the context of 3-hexylthiophene (B156222) derivatives, the Suzuki reaction can be employed to introduce aryl groups onto the thiophene ring. For example, 2,5-dibromo-3-hexylthiophene (B54134) can undergo double Suzuki cross-coupling reactions with various arylboronic acids to yield 2,5-diaryl-3-hexylthiophene derivatives. nih.gov Similarly, selective C-arylation of 2,5-dibromo-3-hexylthiophene can be achieved to produce 5-aryl-2-bromo-3-hexylthiophene derivatives. nih.gov

The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the yield and selectivity of the Suzuki coupling. nih.govnih.govnih.gov For instance, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a solvent like 1,4-dioxane (B91453) has been shown to be effective for these transformations. nih.gov

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(0) catalyst | - | 2,5-Biaryl-3-hexylthiophene derivatives nih.gov |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-2-bromo-3-hexylthiophene derivatives nih.gov |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | 4-Arylthiophene-2-carbaldehydes mdpi.com |

Direct Arylation Reactions

Direct arylation is an increasingly important C-H activation strategy that allows for the formation of carbon-carbon bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. rsc.org This approach offers higher atom economy and can simplify synthetic routes. rsc.org

In the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT), direct arylation polymerization (DArP) has emerged as a valuable technique. rsc.orgnih.gov This method involves the palladium-catalyzed coupling of a monomer with C-H bonds, often in the presence of a base and a carboxylic acid additive. rsc.org A dual-catalytic system using both silver and palladium has been developed to achieve chain-growth kinetics and low dispersities in the synthesis of P3HT. nih.gov In this system, a silver-carboxylate acts as a C-H activating agent, while a palladium complex facilitates the C-C coupling. nih.gov The development of such methods opens new avenues for the synthesis of well-defined conjugated polymers with desirable electronic properties. nih.govmdpi.com

Electrophilic Aromatic Substitution Patterns

The reactivity of the thiophene ring in this compound towards electrophilic aromatic substitution is governed by the competing electronic effects of its two substituents: the activating alkyl group at position 3 and the deactivating carbaldehyde group at position 2.

The hexyl group (–C₆H₁₃) at the C3 position is an electron-donating group (EDG) through an inductive effect. Generally, such activating groups direct incoming electrophiles to the ortho and para positions. In the thiophene ring, this corresponds to positions C2, C4, and C5. Conversely, the carbaldehyde group (–CHO) at the C2 position is a moderately deactivating, electron-withdrawing group (EWG) due to both induction and resonance. Deactivating groups typically direct electrophiles to the meta position, which in this case would be position C4.

The net effect is a complex regioselectivity profile:

Position 5: This position is strongly activated by the C3-hexyl group (a para-like position) but is also deactivated by the C2-aldehyde group. In many 3-substituted thiophenes, the C5 position is highly susceptible to electrophilic attack.

Position 4: This position is activated by the C3-hexyl group (an ortho-like position) and is also the meta position relative to the deactivating C2-aldehyde group, making it a potential, though sterically hindered, site for substitution. researchgate.net

Position 2: This position is already substituted.

Studies on the Vilsmeier-Haack formylation of 3-alkylthiophenes show that the regioselectivity between the C2 and C5 positions can be controlled by the steric bulk of the reagents. researchgate.netresearchgate.net While specific electrophilic substitution studies on this compound are not extensively documented, predictions based on established principles suggest that substitution would preferentially occur at the C5 position, as it represents the most electronically activated site that is not directly adjacent to the bulky hexyl group. Bromination of poly(3-hexylthiophene) has been shown to occur at the C4 position, indicating its accessibility to certain electrophiles. berkeley.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent Example | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | NBS / DMF | 5-Bromo-3-hexylthiophene-2-carbaldehyde | The C5 position is electronically activated by the C3-hexyl group. |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-3-hexylthiophene-2-carbaldehyde | Strong activation from the alkyl group directs the electrophile to the C5 position. |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 5-Acyl-3-hexylthiophene-2-carbaldehyde | The reaction is directed to the most activated, sterically accessible position (C5). |

Formation of Complex Molecular Architectures

The aldehyde functional group of this compound is a key feature that allows this molecule to serve as a synthon for the construction of larger, electronically active systems through various condensation reactions.

Star-Shaped Oligothiophenes

Star-shaped molecules are a class of compounds where multiple linear "arms" are linked to a central core. researchgate.net The synthesis of star-shaped oligothiophenes often involves the coupling of thiophene-based arms to a multifunctional core. rsc.orgnih.gov this compound is an ideal precursor for the arms of these structures.

The aldehyde group can undergo condensation reactions, such as the Knoevenagel or Wittig reactions, with core molecules that possess multiple active methylene (B1212753) or phosphonium (B103445) ylide groups. For example, a core like 1,3,5-tris(cyanomethyl)benzene could react with three equivalents of this compound under Knoevenagel conditions to form a C₃-symmetric star-shaped molecule. The hexyl chains provide solubility, while the conjugated path from the thiophene ring through the newly formed double bond contributes to the electronic properties of the final molecule.

Table 2: Representative Condensation Reactions for Star-Shaped Architectures

| Reaction Name | Core Molecule Reactant | Arm Reactant | Product Linkage |

|---|---|---|---|

| Knoevenagel Condensation | Poly-functional active methylene compound (e.g., Tris(malononitrile)) | This compound | C=C(CN)₂ |

| Wittig Reaction | Poly-functional phosphonium ylide (e.g., Benzene-1,3,5-triyltris(methylene)tris(triphenylphosphonium) ylide) | this compound | C=C |

Conjugated Oligomers and Dendrimers

The reactivity of the aldehyde group also enables the formation of linear conjugated oligomers and hyperbranched dendrimers.

Conjugated Oligomers: Step-growth polymerization using this compound as a monomer can lead to conjugated oligomers. Reactions like the Wittig reaction libretexts.orgmasterorganicchemistry.comlibretexts.org or Knoevenagel condensation researchgate.net can be adapted for polymerization. For instance, a Wittig polycondensation could be performed by first converting the aldehyde to a phosphonium salt and then reacting it with a dialdehyde (B1249045) comonomer, or by reacting the aldehyde with a bis-ylide. A simpler method involves the acid-catalyzed self-condensation of the thiophene aldehyde, a method shown to be effective for polymerizing thiophene-2-carbaldehyde (B41791). journalskuwait.org This reaction proceeds via electrophilic addition at the aldehyde group, creating a polymer backbone. The resulting polymers can be further functionalized. acs.orgnih.gov

Dendrimers: Dendrimers are perfectly branched, tree-like macromolecules built up in repeating "generations". researchgate.netresearchgate.netyoutube.com this compound can be incorporated into dendritic structures using either divergent or convergent synthesis strategies.

Convergent Synthesis: The aldehyde can be reacted with a molecule that has two or more protected functional groups. After the reaction, the protecting groups can be removed to reveal new reactive sites, forming a "dendron." These dendrons can then be attached to a multifunctional core.

Divergent Synthesis: A core molecule with multiple aldehyde groups could be reacted with a monomer containing a single reactive site and two protected reactive sites.

The aldehyde provides a reactive handle for these iterative synthetic steps, making this compound a valuable building block for creating precisely defined, nanometer-scale thiophene-based dendrimers. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Bromo-3-hexylthiophene-2-carbaldehyde |

| 5-Nitro-3-hexylthiophene-2-carbaldehyde |

| 5-Acyl-3-hexylthiophene-2-carbaldehyde |

| Poly(3-hexylthiophene) |

| Thiophene-2-carbaldehyde |

| 1,3,5-tris(cyanomethyl)benzene |

Polymerization Science and Engineering of 3 Hexylthiophene 2 Carbaldehyde Derivatives

Monomer Design and Precursor Synthesis for Polymerization

The design and synthesis of well-defined monomers are foundational to achieving polymers with desired properties. For polythiophenes, this often involves the strategic placement of leaving groups, such as bromine atoms, to facilitate polymerization.

The synthesis of regioregular poly(3-hexylthiophene) (P3HT) frequently utilizes 2,5-dibromo-3-hexylthiophene (B54134) as a crucial precursor monomer. newcastle.edu.auscientificlabs.co.uk This intermediate is typically synthesized by the bromination of 3-hexylthiophene (B156222). newcastle.edu.au One common method involves the use of N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF), which allows for the selective bromination at the 2 and 5 positions of the thiophene (B33073) ring. newcastle.edu.au Another approach is the reaction of 3-hexylthiophene with hydrobromic acid and hydrogen peroxide. researchgate.net The resulting 2,5-dibromo-3-hexylthiophene is a versatile building block for various polymerization techniques. scientificlabs.co.ukbldpharm.com

The rationale for using the dibrominated intermediate is that the bromine atoms provide reactive sites for cross-coupling reactions, which are the basis for polymerization methods like Kumada Catalyst Transfer Polymerization (KCTP) and Grignard Metathesis (GRIM) polymerization. newcastle.edu.aursc.org By analogy, for the polymerization of a 3-hexylthiophene-2-carbaldehyde derivative, a key intermediate would be 2,5-dibromo-3-hexylthiophene-2-carbaldehyde . The synthesis of such a molecule would involve the introduction of bromine atoms at the 5-position and potentially the protection of the aldehyde group during the reaction sequence. While the direct synthesis of this specific compound is not widely documented, the synthesis of similar structures, such as 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, has been achieved through a multi-step process involving chemo- and regioselective lithium/bromine exchange reactions. proquest.com

| Compound Name | CAS Number | Molecular Formula | Role in Polymerization |

|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | 116971-11-0 | C10H14Br2S | Key monomer for P3HT synthesis. scientificlabs.co.ukresearchgate.net |

| 3-Hexylthiophene | 1693-86-3 | C10H16S | Starting material for the synthesis of 2,5-dibromo-3-hexylthiophene. newcastle.edu.au |

The introduction of functional groups onto the thiophene monomer allows for the synthesis of polymers with tailored properties. The aldehyde group, in particular, serves as a reactive site for a variety of chemical transformations. Research has demonstrated the polymerization of thiophene-2-carbaldehyde (B41791) using hydrochloric acid as a catalyst in an alcohol solvent. journalskuwait.orgjournalskuwait.org This method, however, proceeds via an electrophilic addition mechanism at the aldehyde group, which differs from the cross-coupling mechanisms of KCTP and GRIM. journalskuwait.org

For polymerization via cross-coupling methods, the functionalized monomer must be compatible with the reaction conditions. This can be achieved by synthesizing the monomer with the desired functional group already in place, or through post-polymerization functionalization. journalskuwait.org An example of the former is the synthesis of thiophene-bearing 2-oxazolines and 2-oxazines, which can be polymerized via cationic ring-opening methods to yield polymers with pendant thiophene units. rsc.org These can then be further functionalized.

Alternatively, post-polymerization functionalization allows for the introduction of sensitive functional groups that might not withstand the polymerization conditions. For instance, P3HT can be functionalized with an aldehyde group at the chain end. This aldehyde-terminated P3HT can then undergo further reactions, such as Knoevenagel or Wittig reactions, to introduce other functionalities like carboxylic acids. researchgate.net Another approach involves the bromination of the 4-position of P3HT followed by a lithium-bromine exchange and quenching with an electrophile to introduce various functional groups, including ketones and secondary alcohols. nih.gov

| Monomer/Polymer | Functional Group | Synthesis/Functionalization Method | Reference |

|---|---|---|---|

| Poly(thiophene-2-carbaldehyde) | Aldehyde | Acid-catalyzed polymerization | journalskuwait.orgjournalskuwait.org |

| Aldehyde end-functionalized P3HT | Aldehyde | Post-polymerization modification | researchgate.net |

| 4-functionalized P3HT | Ketone, alcohol, azide, etc. | Post-polymerization via lithium-bromine exchange | nih.gov |

Controlled Polymerization Techniques

Controlled polymerization techniques are essential for producing polymers with well-defined molecular weights, low polydispersity, and specific end-groups, which are critical for optimizing the performance of organic electronic devices.

Kumada Catalyst Transfer Polymerization (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth polycondensation method for synthesizing conjugated polymers like P3HT. newcastle.edu.auresearchgate.netmdpi.com The process involves the reaction of a dihalo-monomer, such as 2,5-dibromo-3-hexylthiophene, with a Grignard reagent to form a mixture of mono-Grignard regioisomers. newcastle.edu.auacs.org A nickel catalyst, typically with a bidentate phosphine (B1218219) ligand like Ni(dppp)Cl2, is then added to initiate polymerization. newcastle.edu.auru.nl

The mechanism is believed to involve the oxidative addition of the nickel(0) catalyst to the C-Br bond of the monomer, followed by transmetalation with the Grignard reagent and reductive elimination to form a C-C bond. researchgate.net A key feature of KCTP is that the catalyst remains associated with the growing polymer chain, "walking" along the chain as new monomers are added, which leads to the controlled, living-like nature of the polymerization. ru.nlrsc.org

Regioregularity, the specific orientation of the side chains along the polymer backbone, has a profound impact on the electronic and optical properties of P3HT. 104.197.3 Head-to-tail (HT) coupling leads to a more planar backbone, which enhances π-π stacking and charge carrier mobility. 104.197.3 KCTP/GRIM is a preferred method for synthesizing highly regioregular P3HT. newcastle.edu.auacs.org

The regioselectivity in GRIM polymerization is influenced by the choice of catalyst and reaction conditions. Nickel catalysts have been shown to produce highly regioregular P3HT, while palladium catalysts tend to result in polymers with lower regioregularity. ru.nlrsc.org The formation of the Grignard reagent from 2,5-dibromo-3-hexylthiophene predominantly occurs at the less sterically hindered 5-position, which favors the formation of the reactive intermediate that leads to HT coupling. newcastle.edu.aursc.org The use of specific nickel catalysts, such as those with N-heterocyclic carbene (NHC) ligands, has also been shown to improve regioregularity. researchgate.net

| Factor | Effect on Regioregularity | Reference |

|---|---|---|

| Catalyst Choice | Nickel catalysts generally provide higher regioregularity than palladium catalysts. | ru.nlrsc.org |

| Grignard Reagent Formation | Preferential formation at the 5-position of 2,5-dibromo-3-hexylthiophene promotes head-to-tail coupling. | newcastle.edu.aursc.org |

| Ligand on Catalyst | N-heterocyclic carbene (NHC) ligands on nickel catalysts can enhance regioregularity. | researchgate.net |

A key advantage of KCTP/GRIM is the ability to control the molecular weight and achieve a narrow molecular weight distribution (low polydispersity, PDI). newcastle.edu.au The molecular weight of the resulting polymer is typically controlled by the molar ratio of the monomer to the initiator (catalyst). newcastle.edu.aursc.org A higher monomer-to-catalyst ratio leads to a higher molecular weight polymer. newcastle.edu.au

The living-like nature of the polymerization, where termination and chain transfer reactions are minimized, allows for the synthesis of polymers with low PDIs, often in the range of 1.1 to 1.5. scientificlabs.co.ukrsc.org The choice of catalyst can also influence molecular weight control. For instance, the use of Ni(IPr)(acac)2 as a catalyst has enabled the synthesis of P3HT with very high number-average molecular weights (up to 350 kg/mol ) while maintaining control. nih.gov Careful control over the reaction conditions, such as the stoichiometry of the Grignard reagent and the quenching procedure, is also crucial for preventing side reactions that can broaden the polydispersity.

| Parameter | Method of Control | Outcome | Reference |

|---|---|---|---|

| Molecular Weight | Adjusting the monomer-to-catalyst ratio. | Higher ratio leads to higher molecular weight. | newcastle.edu.aursc.org |

| Polydispersity (PDI) | Utilizing the living-like nature of the polymerization and optimizing reaction conditions. | Achieves low PDI values (typically 1.1-1.5). | scientificlabs.co.ukrsc.org |

| High Molecular Weight Synthesis | Employing specific catalysts like Ni(IPr)(acac)2. | Enables synthesis of very high molecular weight P3HT with control. | nih.gov |

Kumada Catalyst Transfer Polymerization (KCTP) / Grignard Metathesis (GRIM)

End-Group Functionalization Strategies

The introduction of reactive functional groups at the chain ends of poly(3-hexylthiophene) (P3HT) is a powerful strategy for creating advanced materials. researchgate.netresearchgate.net These end-groups can be used to synthesize block copolymers, modify surfaces, and create hybrid materials with nanoparticles. researchgate.netacs.orgresearchgate.net For instance, P3HT functionalized with aldehyde end-groups can undergo subsequent reactions, such as Wittig or Knoevenagel reactions, to introduce other functionalities like cyanoacrylic acid. researchgate.net This post-polymerization modification allows for the attachment of the polymer to metal oxide surfaces like TiO2, which is beneficial for photovoltaic applications. researchgate.net

Several methods exist to introduce specific end-groups. One common approach is the use of functionalized initiators in catalyst-transfer polycondensation methods. acs.orgnih.gov For example, air-stable Nickel(II) initiators bearing protected functional groups like thiols, phenols, or phosphonic esters have been successfully employed to synthesize end-functionalized P3HT. acs.org Another strategy involves quenching the living polymerization with a specific reagent. For example, quenching a Grignard metathesis (GRIM) polymerization with an appropriate electrophile can introduce a desired end-group. researchgate.net

Post-polymerization modification is another versatile approach where the end-groups of a pre-synthesized polymer are chemically altered. rsc.org This allows for the creation of a library of polymers with different functionalities from a single parent polymer, without affecting the polymer's chain length. rsc.org For instance, P3HT with terminal N-succinimidyl-ester (NHS) groups has been synthesized to facilitate selective adhesion to cell membranes. nih.gov

The ability to directly synthesize end-functionalized P3HT without the need for protecting groups is a significant advancement. nih.gov This has been achieved using a Negishi catalyst-transfer polycondensation method with a specific zincate complex, allowing for the direct incorporation of alcohol, phenol, and carboxylic acid functionalities. nih.gov

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-efficient alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for synthesizing conjugated polymers. researchgate.netnih.govnih.gov This method avoids the need for pre-metalated monomers, reducing the number of synthetic steps and the generation of toxic byproducts. researchgate.netnih.gov DArP has been successfully applied to the synthesis of copolymers of 3-hexylthiophene and 3-cyanothiophene, demonstrating its versatility. nih.gov

A key advantage of DArP is the potential to achieve high regioregularity, with some protocols reporting up to 95%. nih.gov However, a common challenge with DArP is the formation of β-defects when polymerizing thiophenes with available β-protons. researchgate.netnih.gov These defects can negatively impact the polymer's properties and device performance. researchgate.netnih.gov

Catalyst Systems and Ligand Effects (e.g., Pd(OAc)₂, Herrmann-Beller catalyst)

The choice of catalyst and ligands is crucial in controlling the outcome of Direct Arylation Polymerization (DArP). Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used and inexpensive palladium source for DArP. researchgate.netnih.govresearchgate.net The catalytic system often includes a phosphine ligand and a base. researchgate.net The Herrmann-Beller catalyst, a palladacycle, is another efficient catalyst for Heck reactions and related C-C coupling reactions. wikipedia.org

The catalytic cycle in DArP is complex, and the specific ligands and additives can significantly influence the reaction. For instance, in some systems, the presence of a phosphine ligand is critical for achieving high regioregularity. rsc.org In other cases, particularly with coordinating amide solvents, phosphine-free conditions have been developed. researchgate.net The use of N-heterocyclic carbene (NHC) palladium catalysts has also been explored, offering good thermal stability and catalytic reproducibility. researchgate.net

Dual-catalytic systems, such as a combination of a silver carboxylate for C-H activation and a palladium complex for C-C coupling, have been developed to achieve chain-growth polymerization characteristics and low dispersities. nih.gov The addition of pyridine (B92270) in such systems can inhibit undesirable side reactions mediated by palladium. nih.gov

Interactive Data Table: Catalyst Systems in DArP of Thiophene Derivatives

| Catalyst System | Monomer | Key Features | Reference |

| Pd(OAc)₂ / Neodecanoic Acid | 2-bromo-3-hexylthiophene (B1249596) / 3-cyanothiophene | Low catalyst loading, inexpensive carboxylic acid additive. | nih.gov |

| Pd(OAc)₂ | Thiophene / Aryl Bromides | Phosphine-free, low catalyst loading (0.2 mol%). | researchgate.net |

| Pd-IPr (NHC-Pd) | 2-bromo-3-hexylthiophene | High molecular weight, high regioregularity (94%), good thermal stability. | researchgate.net |

| Ag-carboxylate / PEPPSI-iPr (Pd) | 2-bromo-3-hexylthiophene | Dual-catalytic system, chain-growth kinetics, low dispersities. | nih.gov |

| Herrmann-Beller catalyst | Aryl Halides | Popular for Heck vinylation. | wikipedia.org |

Influence of Carboxylic Acid Additives on Polymer Properties

Carboxylic acid additives play a significant role in Direct Arylation Polymerization (DArP), impacting the reaction rate, polymer yield, molecular weight, and even defect formation. nih.govacs.orgresearchgate.netosti.govosti.gov While pivalic acid has been traditionally used, studies have shown that the structure of the carboxylic acid, including its steric bulk and backbone, has a profound effect on the polymerization. acs.orgresearchgate.netosti.govosti.gov

Research has demonstrated that for linear, secondary, and tertiary carboxylic acids, an increase in the size of the acid leads to a continuous increase in polymer yield and molecular weight. acs.orgresearchgate.net Interestingly, the pKa of the acid in the range of 4.76–5.05 does not seem to correlate with the reactivity of the DArP catalytic system. acs.orgresearchgate.netosti.gov

The use of bulkier carboxylic acids, such as neodecanoic acid, has proven beneficial. nih.govresearchgate.net Neodecanoic acid has been shown to be an essential part of the palladium catalytic center in the DArP of 3-hexylthiophene copolymers, leading to successful polymerization with very low catalyst loadings. nih.gov Furthermore, the use of a bulky carboxylic acid can help in suppressing the formation of β-defects in the polymer chain. researchgate.net A significant enhancement in reactivity was observed with cyclopropanecarboxylic acid, which yielded P3HT with remarkably high molecular weights. acs.orgosti.gov

Interactive Data Table: Effect of Carboxylic Acid Additives on P3HT Synthesis via DArP

| Carboxylic Acid Additive | Key Finding | Resulting Polymer Properties | Reference |

| Pivalic Acid | Traditional additive, can result in β-defects. | 0.16% β-defect concentration. | researchgate.net |

| Neodecanoic Acid (NDA) | Bulkier acid, improves efficiency and selectivity. | Suppresses β-defects, allows for low catalyst loading. | nih.govresearchgate.net |

| Cyclopropanecarboxylic Acid | Smallest cyclic acid, profound enhancement of reactivity. | High molecular weights (Mn 33.4 kDa, Mw 207.1 kDa). | acs.orgosti.gov |

| Linear, Secondary, Tertiary Acids | Increasing size leads to increased polymer yield and molecular weight. | Continuous increase in yield and molecular weight. | acs.orgresearchgate.net |

Beta-Defect-Free Structure Formation

The presence of β-linkages, or defects, in the backbone of poly(3-hexylthiophene) (P3HT) can disrupt the polymer's planarity and crystallinity, which in turn negatively affects its electronic properties and the performance of devices fabricated from it. researchgate.netnih.gov Direct Arylation Polymerization (DArP) is particularly susceptible to the formation of these defects due to the activation of β-protons on the thiophene ring. researchgate.netnih.gov

Several strategies have been developed to minimize or eliminate β-defects in DArP. The use of bulky carboxylic acid additives, such as neodecanoic acid, has been shown to completely suppress the formation of β-defects in certain DArP protocols. researchgate.net In contrast, polymerizations using the more traditional pivalic acid additive can result in a measurable concentration of β-defects. researchgate.net

The choice of monomer can also play a role. For instance, using monomers that are β-protected can prevent the formation of β-branching defects. acs.org Optimization of reaction conditions, including the choice of solvent, catalyst, and ligands, is also critical for achieving a defect-free polymer structure. acs.org Studies have shown that even a small percentage of β-defects (e.g., 1.41%) can significantly alter the properties of P3HT. nih.gov However, when the β-defect concentration is kept very low (e.g., below 0.75%), the polymer's properties are remarkably similar to those of P3HT synthesized via defect-free methods like Stille polymerization. nih.gov

Oxidative Polymerization Methods

Oxidative polymerization is a widely used, simple, and cost-effective method for synthesizing polythiophenes, including poly(3-hexylthiophene) (P3HT). researchgate.netrloginconsulting.com This method typically employs a strong oxidizing agent to induce the polymerization of thiophene monomers. researchgate.netrloginconsulting.com The simplicity and mild reaction conditions of this method make it suitable for both academic research and industrial-scale production. researchgate.net

However, a drawback of oxidative polymerization is the potential for limited control over the polymer's molecular weight and regioregularity, often resulting in a broader molecular weight distribution and the formation of regioirregular linkages. rsc.orgrsc.org The mechanism of oxidative polymerization is believed to involve the formation of radical cations from the monomer, which then couple to form the polymer chain. rloginconsulting.comrsc.orgmdpi.com

Oxidant Systems (e.g., FeCl₃)

Ferric chloride (FeCl₃) is the most common and inexpensive oxidant used for the oxidative polymerization of 3-hexylthiophene and its derivatives. researchgate.netrloginconsulting.commdpi.comnih.gov The polymerization is typically carried out by adding a solution of the monomer to a suspension of anhydrous FeCl₃ in a suitable solvent like chloroform (B151607). mdpi.comnih.gov The FeCl₃ acts as a Lewis acid and initiates the polymerization by oxidizing the thiophene monomer to a radical cation. kashanu.ac.irresearchgate.net

The molar ratio of the oxidant to the monomer is a critical parameter that influences the properties of the resulting polymer. mdpi.com Generally, a stoichiometric excess of FeCl₃ is required to achieve high molecular weight P3HT. researchgate.net The reaction conditions, such as the solvent, temperature, and stirring method, can also affect the polymer's characteristics. nih.govrevistapolimeros.org.br For instance, the choice of solvent can impact the solubility of the growing polymer chains and thus the final molecular weight. nih.gov Efforts have been made to improve the regioregularity of P3HT synthesized by FeCl₃ polymerization, for example, by the slow addition of the monomer solution or by carrying out the polymerization under sonication or an external electric field. rsc.org

Interactive Data Table: Oxidative Polymerization of 3-Hexylthiophene with FeCl₃

| Parameter | Effect on Polymer Properties | Reference |

| Oxidant | FeCl₃ is a common, inexpensive oxidant. | researchgate.netrloginconsulting.comnih.gov |

| Mechanism | Involves the formation of thiophene radical cations. | rloginconsulting.comrsc.orgmdpi.com |

| Molar Ratio (FeCl₃:Monomer) | A stoichiometric excess of FeCl₃ is often needed for high molecular weight. | researchgate.net |

| Solvent | Affects polymer solubility and final molecular weight. | nih.govrevistapolimeros.org.br |

| Reaction Conditions | Slow monomer addition, sonication, or electric fields can improve regioregularity. | rsc.org |

Regioregularity and Molecular Weight Considerations in Oxidative Synthesis

The oxidative polymerization of 3-hexylthiophene, often utilizing ferric chloride (FeCl₃), is a straightforward and cost-effective method for synthesizing poly(3-hexylthiophene) (P3HT). nih.govrsc.org However, this method typically offers limited control over the polymer's molar mass and regioregularity. rsc.org Regioregularity, which describes the arrangement of the hexyl side chains on the thiophene backbone, is a critical factor influencing the optoelectronic properties of P3HT. rsc.orgnih.gov

In oxidative polymerization, 3-hexylthiophene monomers are oxidized by an agent like FeCl₃ to form radical cations, which then couple to generate the polymer chain. nih.gov The process is generally considered to proceed through a radical mechanism. kpi.ua The regioregularity of the resulting P3HT can be influenced by several factors, including the polymerization temperature, monomer concentration, and the rate at which reactants are mixed. rsc.org For instance, lower temperatures and slower mixing can lead to improved regioregularity. rsc.org Post-polymerization washing with specific solvents can also enhance the regioregularity of the final product. rsc.org

The molecular weight of P3HT synthesized via oxidative polymerization can be influenced by the monomer-to-oxidant ratio and the presence of additives. nih.govacs.org For example, using a higher ratio of 3-hexylthiophene to FeCl₃ can lead to higher molecular weight polymers. acs.org However, this method often results in a broad molecular weight distribution (a high polydispersity index or PDI). acs.org Some studies have explored the use of additives like cobalt chloride (CoCl₂) as a radical scavenger to suppress alternative polymerization pathways and potentially increase the molecular weight, though this does not significantly improve the typically low regioregularity (around 70-80%) associated with FeCl₃-based methods. acs.org The choice of solvent can also play a role; for instance, polymerization in aromatic solvents like benzene (B151609) has been shown to incorporate solvent molecules into the polymer chain. kochi-tech.ac.jpresearchgate.net

Table 1: Influence of Synthesis Method on P3HT Properties

| Synthesis Method | Regioregularity (RR) | Molecular Weight (MW) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Oxidative (FeCl₃) | 70-90% | >70,000 g/mol | High | researchgate.net |

| Oxidative (FeCl₃) | 70–80% | High | High | acs.org |

| Oxidative (FeCl₃ with CoCl₂) | ~76% | 338 kDa | High | acs.org |

| Grignard Metathesis (GRIM) | >95% | Controllable | Low | nih.gov |

| Direct Arylation (DArP) | ~95% | High | - | nih.gov |

Chain-Growth vs. Step-Growth Mechanisms in Thiophene Polymerization

The synthesis of polythiophenes, including P3HT, can proceed through different mechanisms, primarily categorized as chain-growth and step-growth polymerization. These mechanisms have significant implications for the resulting polymer's properties, such as molecular weight, polydispersity, and regioregularity.

Step-Growth Polymerization: Oxidative polymerization, as described in the previous section, is a classic example of step-growth polymerization. nih.govkpi.ua In this mechanism, monomers react to form dimers, trimers, and larger oligomers, which then react with each other to form longer polymer chains. This process typically results in a broad distribution of molecular weights, as chains of various lengths are present throughout the polymerization. researchgate.net

Chain-Growth Polymerization: In contrast, chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain that has an active center. This allows for much greater control over the molecular weight and can lead to polymers with a narrow molecular weight distribution (low PDI). nih.gov

A prominent example of a chain-growth mechanism for P3HT synthesis is the Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst Transfer Polymerization (KCTP). beilstein-journals.orgnih.gov This method involves the use of a Grignard reagent derived from a dihalo-3-hexylthiophene monomer and a nickel catalyst. beilstein-journals.orgnih.gov The polymerization proceeds in a "living" or quasi-living manner, where the catalyst transfers along the growing polymer chain as new monomer units are added. beilstein-journals.org This allows for the synthesis of well-defined P3HT with high regioregularity and controlled molecular weight by adjusting the monomer-to-initiator ratio. nih.govnih.gov The use of external initiators, such as cis-chloro(phenyl)(dppp)nickel(II), has been shown to provide excellent control over the polymerization, resulting in P3HT with narrow molecular weight distributions and a high degree of initiator fragment incorporation at the chain end. nih.govresearchgate.net

Continuous Flow Reactor Systems for Polymer Synthesis

Continuous flow reactor systems have emerged as a powerful tool for the synthesis of conjugated polymers like P3HT, offering several advantages over traditional batch reactions. beilstein-journals.orgresearchgate.netrsc.org These systems provide superior control over reaction parameters such as temperature, mixing, and reaction time, leading to improved reproducibility and scalability. taylorfrancis.com

For P3HT synthesis, continuous flow reactors have been successfully employed for GRIM polymerization. beilstein-journals.orgresearchgate.netresearchgate.net In a typical setup, solutions of the monomer and catalyst are continuously pumped into a heated tube reactor. beilstein-journals.org The precise control over the flow rates of the reactant solutions allows for accurate manipulation of the monomer-to-catalyst ratio, which in turn enables fine-tuning of the polymer's molecular weight. beilstein-journals.orgthieme-connect.com This method has been shown to produce P3HT with molecular weights comparable to or even higher than those obtained in batch reactions, but often in significantly shorter reaction times. beilstein-journals.org

One of the key challenges in flow synthesis of P3HT via the GRIM method has been the solubility of the nickel catalyst. researchgate.net Researchers have addressed this by developing new catalyst systems or using co-solvents to ensure a homogeneous reaction mixture. researchgate.netelsevierpure.com For instance, the use of 3,4-ethylenedioxythiophene (B145204) (EDOT) as an inert solvent for the GRIM catalyst has enabled high-throughput synthesis of P3HT with a low polydispersity index. researchgate.net

Flow chemistry also facilitates the "telescoped" synthesis of P3HT, where the monomer is generated in-situ and directly polymerized in a continuous process without isolating the intermediate. beilstein-journals.orgnih.gov Furthermore, electrochemical polymerization of 3-hexylthiophene has also been demonstrated in a flow microreactor, providing another route to controlled P3HT synthesis. rsc.org The P3HT synthesized in flow reactors has shown comparable performance to commercially available and batch-synthesized materials in applications like organic solar cells. beilstein-journals.orgnih.gov

Table 2: Comparison of Batch vs. Flow Synthesis of P3HT

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Longer | Shorter | beilstein-journals.orgrsc.org |

| Molecular Weight Control | Less Precise | More Precise | beilstein-journals.orgthieme-connect.com |

| Reproducibility | Lower | Higher | researchgate.nettaylorfrancis.com |

| Scalability | Difficult | Straightforward | beilstein-journals.orgresearchgate.net |

| Heat Transfer | Less Efficient | More Efficient | rsc.org |

Copolymers and Block Copolymers Derived from 3-Hexylthiophene Units

Synthesis of Poly(3-hexylthiophene)-block-Polystyrene (P3HT-b-PS)

The synthesis of block copolymers containing both a conjugated, rod-like P3HT block and a flexible, coil-like polystyrene (PS) block has attracted significant interest for applications in organic electronics. These materials self-assemble into well-defined nanostructures, which can be beneficial for controlling the morphology of active layers in devices. Several synthetic strategies have been developed to create P3HT-b-PS.

One common approach is the "grafting-from" method, where a P3HT macroinitiator is first synthesized and then used to initiate the polymerization of styrene. mdpi.com This often involves preparing a P3HT chain with a terminal functional group that can act as an initiator for a living polymerization technique like atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), or reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.com

Another strategy is the "grafting-to" or coupling method, where pre-synthesized P3HT and PS chains with complementary reactive end-groups are joined together. mdpi.com For example, a bromo-terminated P3HT, prepared by GRIM polymerization, can be coupled with a PS chain functionalized with a boronic acid ester end-group via a Suzuki coupling reaction. mdpi.com Alternatively, living polystyryl anions can be reacted with an end-functionalized P3HT. mdpi.com A different approach involves creating block copolymers through ionic interactions by blending aniline-terminated P3HT with carboxy-terminated PS.

The successful formation of the block copolymer is typically confirmed by techniques like gel permeation chromatography (GPC), which shows an increase in molecular weight compared to the individual homopolymer blocks, and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Star-Branched Copolymers (e.g., Hexathienylbenzene-Co-Poly(3-Hexylthiophene))

Star-branched copolymers featuring a central core and multiple radiating P3HT arms offer unique three-dimensional architectures that can influence their solution and solid-state properties compared to their linear counterparts.

One example is a star-branched copolymer with a hexathienylbenzene (HTB) core and P3HT arms. frontiersin.org Such materials can be synthesized via oxidative copolymerization of HTB and 3-hexylthiophene using an oxidant like ferric chloride. frontiersin.org The HTB acts as a multifunctional core from which the P3HT chains can grow. The resulting star polymer is a fully conjugated system, with the P3HT arms attached to a conjugated core.

Other synthetic approaches for star-shaped P3HT involve using a core molecule with multiple initiation sites for GRIM polymerization. For instance, a hyperbranched poly(triphenylamine) with terminal bromothiophene groups has been used as a core to synthesize star-structured regioregular P3HT. Another method involves the "arm-first" approach, where living P3HT chains are reacted with a cross-linking agent to form a star polymer with a microgel core. researchgate.net Star-shaped P3HT with a triphenylamine (B166846) or triphenylbenzene core have also been synthesized via Suzuki coupling. researchgate.net The formation of a star-shaped structure is often inferred from the absence of the fibrillar morphology typically observed for linear P3HT in atomic force microscopy (AFM) images. researchgate.net

Alternating Copolymers with Electron-Acceptor Units

To tailor the electronic properties of P3HT-based materials for applications such as organic solar cells, alternating copolymers are synthesized where 3-hexylthiophene (donor) units are copolymerized with electron-acceptor units. This donor-acceptor (D-A) architecture can lead to polymers with a lower bandgap and tunable energy levels compared to homopolymer P3HT.

Various synthetic methods are employed to create these alternating copolymers. Stille and Suzuki cross-coupling reactions are common methods for copolymerizing thiophene-based monomers with various acceptor monomers. nih.govnih.gov For example, D-A copolymers have been synthesized by the Stille copolymerization of a distannyl-3-hexylthiophene monomer with a dibrominated acceptor monomer.

Direct arylation polycondensation is another powerful technique that has been used to synthesize D-A copolymers of 2-bromo-3-hexylthiophene with acceptor units like unsymmetrical monothienoisoindigo. nih.gov This method avoids the need to pre-functionalize the monomers with organometallic groups.

Examples of acceptor units that have been copolymerized with 3-hexylthiophene include benzotriazole (B28993) derivatives nih.gov, diketopyrrolopyrrole (DPP) acs.org, and fullerene (C60). rsc.org In some cases, the P3HT chain itself can be part of a more complex copolymer architecture, such as a graft copolymer where P3HT side chains are attached to a D-A backbone. acs.org These strategies allow for fine-tuning of the optical and electronic properties of the resulting materials. nih.govnih.gov

Polymer Post-Modification and Functionalization of this compound Derivatives

The introduction of a reactive aldehyde group onto the polythiophene backbone opens up a versatile platform for post-polymerization modification. This approach allows for the synthesis of a well-defined conductive polymer which can then be tailored for specific applications through subsequent chemical reactions. The aldehyde functionality is particularly useful as it can undergo a variety of chemical transformations, enabling the attachment of different functional moieties to enhance the polymer's properties or to introduce new functionalities.

While the direct polymerization of thiophene monomers bearing an aldehyde group can be challenging due to potential side reactions, strategies such as the polymerization of protected monomers or the use of specific catalytic systems can be employed. acs.orgjournalskuwait.org Once the aldehyde-functionalized polymer is obtained, it serves as a reactive scaffold for a range of post-modification techniques.

Chemical Modification for Enhanced Properties

The aldehyde group present in derivatives of poly(this compound) is a prime target for chemical modifications aimed at enhancing the polymer's intrinsic properties. These modifications can influence the material's solubility, morphology, electronic characteristics, and environmental stability.

One of the most common reactions involving aldehydes is the formation of imines (Schiff bases) through condensation with primary amines. This reaction is highly efficient and can be performed under mild conditions. This strategy has been successfully demonstrated on related aldehyde-bearing thiophene-based polymers. acs.orgnih.govacs.org For instance, the reaction with various amines can be used to introduce a wide array of functional groups, thereby altering the polymer's properties.

Research on analogous aldehyde-functionalized polythiophene systems has shown that such modifications can significantly impact the material's processability and final film morphology. For example, the introduction of bulky side chains via imine formation can disrupt the polymer's packing, leading to changes in its optical and electronic properties. Conversely, carefully chosen functional groups can promote desired intermolecular interactions, leading to improved self-assembly and charge transport characteristics.

A key advantage of this post-polymerization modification approach is the ability to create a library of polymers with diverse functionalities from a single parent polymer. This allows for the systematic tuning of properties to meet the demands of specific applications.

| Modification Reaction | Reagent | Resulting Functional Group | Potential Enhanced Property | Reference |

| Imine Condensation | Primary Amines | Imine (Schiff Base) | Tunable solubility, modified morphology, altered electronic properties | acs.orgnih.govacs.org |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkene | Extended conjugation, modified optical properties | N/A |

| Reductive Amination | Amines and a reducing agent | Secondary Amine | Stable C-N bond, introduction of diverse functionalities | N/A |

This table presents potential modification reactions for the aldehyde group. While imine condensation has been demonstrated on analogous systems, other reactions are well-established for aldehydes and represent viable strategies for modifying poly(this compound) derivatives.

Grafting and Cross-linking Strategies

The reactive nature of the aldehyde group also facilitates the implementation of grafting and cross-linking strategies, which are powerful tools for engineering the macroscopic properties of the polymer films.

Grafting

Grafting involves the attachment of polymer chains (of the same or different type) onto the main polymer backbone. In the context of poly(this compound) derivatives, the aldehyde groups can serve as anchor points for "grafting-to" or "grafting-from" approaches.

In a "grafting-to" approach, pre-synthesized polymer chains with reactive end groups (e.g., primary amines) can be attached to the aldehyde-functionalized polythiophene backbone via imine formation. This method allows for precise control over the grafted chain's molecular weight and composition. For example, research on a similar polythiophene system demonstrated the successful grafting of fluorescent polyamine nanoparticles onto the surface of an aldehyde-bearing polymer film. acs.orgnih.govacs.org This created a fluorescent and semiconducting polymer film, highlighting the potential to combine different functionalities in a single material.

Cross-linking

Cross-linking involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This significantly alters the material's properties, often resulting in increased mechanical stability, solvent resistance, and thermal stability.

For aldehyde-functionalized polythiophenes, cross-linking can be readily achieved by using difunctional or multifunctional cross-linking agents that can react with the aldehyde groups. A prime example is the use of diamines, such as ethylenediamine (B42938), which can react with two aldehyde groups on different polymer chains to form imine-based cross-links. acs.orgnih.govacs.org This process has been shown to effectively render the polymer films insoluble, which is a critical requirement for the fabrication of multilayered electronic devices from solution. nih.gov The formation of a cross-linked network can also improve the adhesion of the polymer film to substrates. nih.govacs.org

| Strategy | Method | Reagents/Conditions | Outcome | Reference |

| Grafting | "Grafting-to" | Pre-synthesized amine-terminated polymers | Surface functionalization, combination of properties (e.g., fluorescence and conductivity) | acs.orgnih.govacs.org |

| Cross-linking | Imine formation | Diamines (e.g., ethylenediamine) | Insoluble polymer network, enhanced mechanical and thermal stability, improved adhesion | acs.orgnih.govacs.org |

This table summarizes grafting and cross-linking strategies demonstrated on analogous aldehyde-functionalized polythiophene systems, which are directly applicable to polymers derived from this compound.

Advanced Materials Applications of 3 Hexylthiophene 2 Carbaldehyde and Its Derived Polymers

Organic Electronic Devices

Polymers derived from 3-hexylthiophene-2-carbaldehyde, most notably poly(3-hexylthiophene) (P3HT), are integral to the fabrication of various organic electronic devices. Their semiconducting properties, combined with processability and the ability to tune their electronic and morphological characteristics, make them suitable for use in organic solar cells and field-effect transistors.

Organic Solar Cells (OSCs) and Photovoltaics

In the realm of organic photovoltaics (OPVs), poly(3-hexylthiophene) (P3HT) is a benchmark hole-conducting polymer used as the electron donor material in bulk heterojunction (BHJ) solar cells. rsc.org The active layer of these devices consists of a blend of a donor polymer and an acceptor material, where the nanostructured morphology of this blend is crucial for efficient charge separation and transport. mdpi.comresearchgate.net

The performance of P3HT-based solar cells is highly dependent on the choice of acceptor and the processing conditions. For instance, when P3HT is blended with indene-C70 bisadduct (IC70BA), the resulting solar cell can achieve a power conversion efficiency (PCE) of up to 7.40%. rsc.org This high efficiency is attributed to the formation of an optimized interpenetrating network between the donor and acceptor, which is facilitated by the use of solvent additives like 1-chloronaphthalene (B1664548) (CN). rsc.org The use of such additives helps to control the morphology of the active layer, leading to improved device performance. rsc.org

The development of novel donor-acceptor copolymers is an active area of research. For example, copolymers incorporating 2,7-carbazole units have been investigated as potential electron donors in BHJ solar cells. nih.gov Furthermore, block copolymers such as poly[(3-hexylthiophene)-block-(3-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)thiophene)] have been synthesized and tested in BHJ solar cells with researchgate.netresearchgate.net-phenyl-C(61)-butyric acid methyl ester (PCBM), demonstrating the influence of block copolymer structure on device morphology and performance. nih.gov

| Donor Polymer | Acceptor | Solvent Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| P3HT | IC70BA | 3 vol% CN | 7.40 | 0.87 | 11.35 | 75.0 |

| P(3HT-b-3SFT) | PCBM | None (non-annealed) | 0.84 | - | - | - |

Poly(3-hexylthiophene) (P3HT) has emerged as a promising and cost-effective hole-transporting material (HTM) for perovskite solar cells (PSCs), offering an alternative to the more commonly used Spiro-OMeTAD. researchgate.netnih.gov Its advantages include good hole mobility, moisture resistance, and batch-to-batch stability. researchgate.netnih.gov However, challenges such as energy level mismatch and poor interfacial contact between the perovskite layer and P3HT can limit device performance. researchgate.netnih.gov

To address these issues, various strategies are being explored, including interface modification and the development of P3HT derivatives. researchgate.netnih.gov For instance, the introduction of a doping-free P3HT layer deposited from chloroform (B151607) has been shown to improve the performance of low-temperature-processed carbon-based PSCs by creating a smoother and more conductive film. researchgate.net Additionally, modifying the perovskite/P3HT interface with organic bromide salts has been demonstrated to enhance the performance of PSCs with printed carbon electrodes. researchgate.net Research is also focused on improving the thermal stability of PSCs by incorporating novel heteroaryl additives into the HTL, which can control void formation and reduce reactivity with the perovskite layer. chemrxiv.org

The morphology of the active layer is a critical factor determining the efficiency of organic solar cells. mdpi.comresearchgate.net The use of solvent additives during the fabrication process is a widely adopted technique to control the nanoscale phase separation of the donor and acceptor materials in BHJ solar cells. researchgate.nettmu.edu.tw This control over morphology is essential for creating an interpenetrating network that facilitates efficient exciton (B1674681) dissociation and charge transport. mdpi.com

Beyond solvent additives, other strategies for morphology control include thermal annealing and the use of block copolymers. nih.govcapes.gov.br Annealing can improve the crystallinity of P3HT, but in some cases, such as with certain block copolymers, it can lead to the formation of large domains that are detrimental to device performance. nih.govcapes.gov.br

Organic Field-Effect Transistors (OFETs)

Polymers derived from 3-hexylthiophene (B156222) are also key materials in the fabrication of organic field-effect transistors (OFETs), where they function as the active semiconducting layer.

Regioregular poly(3-hexylthiophene) (P3HT) is a widely studied p-type organic semiconductor for thin-film transistors (OFETs). mdpi.comnih.gov Its good charge carrier mobility and environmental stability make it a suitable candidate for these devices. nih.govjics.org.br The performance of P3HT-based OFETs is significantly influenced by the morphology of the semiconducting layer and the properties of the interface between the semiconductor and the dielectric layer. mdpi.com

One approach to enhance OFET performance is through interface engineering. For example, modifying the silicon dioxide (SiO₂) dielectric and gold (Au) electrode surfaces with a monolayer of virgin graphene oxide (GO) has been shown to considerably increase the drain current and field-effect mobility of P3HT-based OFETs. mdpi.com This improvement is attributed to a reduction in the contact resistance at the electrodes and a more favorable morphology of the P3HT layer, characterized by larger, interconnected polymer grains. mdpi.com

The electrical characteristics of P3HT-based OFETs, such as field-effect mobility and the ON/OFF current ratio, are key performance metrics. For bottom-gate, bottom-contact (BGBC) OFETs, mobilities have been reported in the range of 10⁻³ cm²/Vs. mdpi.com The table below summarizes the performance of P3HT-based OFETs with and without a graphene oxide interfacial layer.

| Device Configuration | Interfacial Layer | Field-Effect Mobility (cm²/Vs) |

| BGBC P3HT-based OTFT | None | 4.21 x 10⁻³ |

| BGBC P3HT-based OTFT | Graphene Oxide | 7.3 x 10⁻³ |

Charge Carrier Mobility Studies

The performance of organic electronic devices is fundamentally linked to the efficiency of charge transport within the active material. For polymers derived from 3-hexylthiophene, such as the extensively studied regioregular poly(3-hexylthiophene) (P3HT), charge carrier mobility is a paramount parameter. Research indicates that the structure and morphology of the polymer chains significantly influence mobility.

In its regioregular form, P3HT can self-assemble into ordered, microcrystalline domains where π-π stacking of the thiophene (B33073) rings facilitates charge transport. sigmaaldrich.com This ordered structure leads to relatively high charge carrier mobility compared to many other semiconducting polymers. sigmaaldrich.com Studies have shown that hole mobility in P3HT can range from 10⁻⁴ cm²/Vs to as high as 10⁻¹ cm²/Vs, depending on factors like molecular weight, regioregularity, and processing conditions. aps.orgresearchgate.net For instance, increasing the molecular weight of P3HT has been shown to enhance charge mobility significantly, with values increasing from 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹. ntu.edu.tw Similarly, creating highly oriented P3HT films with regular side-chain substitution can result in high carrier mobility of 2.9 ± 0.3 cm²/V·s. mdpi.com

Theoretical and experimental studies have elucidated the mechanisms governing charge transport. Within the ordered crystalline regions, charge transport is often described as band-like, while in the amorphous regions, it is dominated by a hopping mechanism between localized states. researchgate.net The conformation of the polymer backbone is crucial; a trans conformation of neighboring thiophene rings leads to maximum mobility, which decreases as the rings twist out of co-planarity. ntu.edu.tw Functionalizing the thiophene backbone with different groups can also adjust photoelectric properties and charge carrier mobility by influencing molecular planarity and electronic structure. rsc.org

| Material/Condition | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| P3HT (General Range) | 10⁻⁴ - 10⁻¹ | ~1.8 x 10⁻⁴ | aps.orgarxiv.org |

| P3HT (High Molecular Weight) | Increases from 10⁻⁶ to 10⁻² | - | ntu.edu.tw |

| P3HT:PCBM (1:10 blend) | ~7.3 x 10⁻³ | ~2.3 x 10⁻² | arxiv.org |

| Highly Oriented P3HT (Regular Side Chains) | 2.9 ± 0.3 | - | mdpi.com |

| P3HT (Trap-Free Space Charge Limited) | 2.0 x 10⁻⁴ (at 304 K) | - | aps.org |

Organic Light-Emitting Diodes (OLEDs)

Polymers derived from 3-hexylthiophene are valuable as the emissive or charge-transporting layer in Organic Light-Emitting Diodes (OLEDs). Their semiconducting nature, combined with their ability to emit light upon recombination of electrons and holes, makes them suitable for this application. sigmaaldrich.com P3HT is often used as a hole-injection or transport layer in OLEDs due to its high hole mobility and suitable energy levels relative to common electrode materials.

In OLED device architecture, a thin film of the P3HT-based polymer is typically sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charges migrate through the organic layers and recombine within the emissive layer to form excitons, which then decay radiatively to produce light. The color of the emitted light is determined by the energy gap of the emissive material. P3HT-based materials typically exhibit fluorescence with a maximum emission peak centered around 650 nm. nih.gov

The efficiency and stability of OLEDs are influenced by the morphology and purity of the polymer film. The use of well-defined, regioregular P3HT can lead to improved device performance by enhancing charge transport and reducing non-radiative recombination pathways. sigmaaldrich.com

Electrochromic Devices

Electrochromism is the phenomenon where a material changes its optical properties (color or transparency) in response to an applied electrical voltage. wikipedia.org Polymers based on 3-hexylthiophene exhibit robust electrochromic behavior, transitioning between a colored, neutral state and a transparent, oxidized state. This property makes them highly attractive for applications such as smart windows, displays, and mirrors. nih.govresearchgate.net

In an electrochromic device (ECD), the P3HT film acts as the active layer. researchgate.net When a potential is applied, ions from an electrolyte layer move into or out of the polymer film, causing a redox reaction that changes its electronic structure and, consequently, its absorption spectrum. researchgate.net For P3HT, the neutral form is typically reddish-orange, while the oxidized (doped) form is a transparent light blue. researchgate.net

Research on P3HT-based ECDs has focused on improving performance metrics such as switching speed, optical contrast, and durability. Nanostructuring the polymer has emerged as a promising strategy. For instance, films made from P3HT nanoparticles have demonstrated high optical contrast values of around 50%, fast switching speeds of approximately 0.45 seconds, and good cycling stability. csic.es These nanoparticle-based films also offer the advantage of being processable from environmentally friendly solvents. csic.es

| Device Configuration | Optical Contrast (ΔT) | Switching Time | Coloration Efficiency (η) | Reference |

|---|---|---|---|---|

| P3HT Nanoparticle Film | ~50% | ~0.45 s | - | csic.es |

| Poly(3-hexylthiophene) (PHexT) | 45% | 1.4 s | 220 cm²/C | researchgate.net |

| PANI/P3HT Dual Device | Significant difference in optical transmittance | - | - | researchgate.net |

Sensors and Biosensors

The electronic and optical properties of 3-hexylthiophene-derived polymers are highly sensitive to their local environment. This sensitivity forms the basis for their use in a variety of chemical sensors and biosensors.

Chemical Sensors (e.g., VOCs, pH sensors)

Polymers like P3HT can be used to fabricate chemiresistive sensors, where the electrical resistance of the polymer film changes upon exposure to a target analyte. This change is typically caused by charge transfer interactions between the analyte and the semiconducting polymer, which alters the charge carrier concentration in the material.